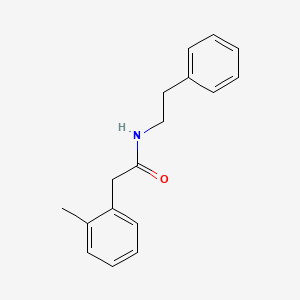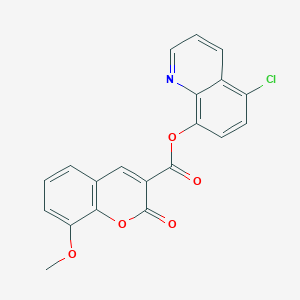![molecular formula C15H15N3O2 B5417151 N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5417151.png)
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as DMPO, is a chemical compound that has been widely used in scientific research. It is a free radical scavenger that has been shown to protect against oxidative damage in various biological systems.
Mecanismo De Acción
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide acts as a free radical scavenger by reacting with free radicals and forming stable adducts. It has been shown to scavenge various types of free radicals, including hydroxyl radicals, superoxide radicals, and peroxynitrite. This compound can also inhibit the production of reactive oxygen species and reduce oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can protect against oxidative damage, reduce inflammation, and improve mitochondrial function. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized. This compound is also relatively non-toxic and has been shown to have low side effects. However, this compound has some limitations for lab experiments. It can be difficult to determine the optimal concentration for this compound in experiments, and it may not be effective in all biological systems.
Direcciones Futuras
There are several future directions for the study of N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide. One area of research is the development of new this compound analogs that have improved properties, such as increased stability and enhanced free radical scavenging activity. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Finally, more research is needed to understand the mechanisms of action of this compound and its effects on various biological systems.
Métodos De Síntesis
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized by reacting 3,5-dimethylbenzoic acid with pyridine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide in the presence of 4-dimethylaminopyridine. The resulting product is then treated with hydrogen peroxide and sodium hydroxide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N'-[(3,5-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide has been widely used in scientific research as a free radical scavenger. It has been shown to protect against oxidative damage in various biological systems, including the brain, heart, liver, and kidneys. This compound has also been used to study the mechanisms of oxidative stress and inflammation in various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-13(8-10)15(19)20-18-14(16)12-3-5-17-6-4-12/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSKCFFRGYIZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-5-{[6-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5417074.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B5417082.png)
![N-[3-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5417094.png)

![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5417103.png)
![5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5417109.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B5417111.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)

![N-ethyl-6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B5417146.png)
![1-(difluoromethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5417166.png)
![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-allyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5417176.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5417182.png)